3-O-Acetyloleanolic acid
3-O-Acetyloleanolic acid
3-O-Acetyloleanolic acid is a natural product found in Betula davurica, Gelasia cretica, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
4339-72-4
VCID:
VC20796924
InChI:
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1
SMILES:
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Molecular Formula:
C32H50O4
Molecular Weight:
498.7 g/mol
3-O-Acetyloleanolic acid
CAS No.: 4339-72-4
Cat. No.: VC20796924
Molecular Formula: C32H50O4
Molecular Weight: 498.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-O-Acetyloleanolic acid is a natural product found in Betula davurica, Gelasia cretica, and other organisms with data available. |
|---|---|
| CAS No. | 4339-72-4 |
| Molecular Formula | C32H50O4 |
| Molecular Weight | 498.7 g/mol |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
| Standard InChI Key | RIXNFYQZWDGQAE-DFHVBEEKSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
| SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
| Canonical SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator